Furo[2,3-b]pyridin-4-ylmethanamine
Description
Historical Context and Evolution of Furo[2,3-b]pyridine (B1315467) Chemistry
While derivatives of furopyridine are not abundant in nature, scientific curiosity in this scaffold has a long-standing history, primarily driven by the diverse biological activities exhibited by its synthetic analogues. researchgate.net Early synthetic methodologies for accessing the Furo[2,3-b]pyridine core, also known as 7-azabenzofuran, laid the groundwork for more advanced and efficient routes.
Over the years, the synthesis of Furo[2,3-b]pyridines has evolved significantly. Initial strategies often involved multi-step procedures with moderate yields. However, the increasing demand for these scaffolds in drug discovery programs has spurred the development of more sophisticated and scalable synthetic methods. Notable advancements include palladium-catalyzed one-pot syntheses, which combine Sonogashira couplings with Wacker-type heteroannulations. Another significant approach involves the utilization of pyridine (B92270) N-oxides to generate 2,3-substituted Furo[2,3-b]pyridines. A comprehensive review by Noravyan and colleagues has systematically detailed the progress in the synthesis and chemical transformations of these compounds. researchgate.net
A particularly efficient and scalable 4-step synthesis has been developed to produce Furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, facilitating further chemical modifications for structure-activity relationship (SAR) studies. This method highlights the ongoing efforts to streamline access to this important heterocyclic core for medicinal chemistry applications.
Significance of the Furo[2,3-b]pyridine Core in Heterocyclic Compound Design
The Furo[2,3-b]pyridine nucleus is recognized as a "privileged structure" in drug development, a testament to its ability to interact with a variety of biological targets with high affinity and selectivity. researchgate.net This significance stems from its distinct electronic nature, featuring an electron-deficient pyridine ring fused to an electron-rich furan (B31954) ring. This electronic arrangement allows for a range of chemical interactions, making it a versatile template for inhibitor design.
One of the most prominent applications of the Furo[2,3-b]pyridine scaffold is in the development of protein kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The Furo[2,3-b]pyridine core has proven to be an effective "hinge-binding" template, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. This has led to its use as an isosteric replacement for other heterocyclic scaffolds, such as the 7-azaindole (B17877) core, in the quest for more potent and selective kinase inhibitors.
The versatility of the Furo[2,3-b]pyridine scaffold is further demonstrated by the diverse biological activities reported for its derivatives. These include anti-proliferative activity against various cancer cell lines, antitumor effects, and activity as inverse agonists of the cannabinoid receptor (CB1R). researchgate.net The development of dihydrofuro[2,3-b]pyridine derivatives as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases, further underscores the broad therapeutic potential of this heterocyclic system. nih.gov
Furo[2,3-b]pyridin-4-ylmethanamine as a Distinct Aminomethylated Furo[2,3-b]pyridine Motif in Academic Investigation
Within the broader family of Furo[2,3-b]pyridines, the introduction of an aminomethyl group at the 4-position gives rise to this compound. While extensive, dedicated academic studies on this specific molecule are not widely documented in peer-reviewed literature, the investigation of aminomethylated and amino-substituted Furo[2,3-b]pyridines is an active area of research. The functionalization at this position is of significant interest as it allows for the exploration of new chemical space and potential interactions with biological targets.
Research into structurally related amino-Furo[2,3-b]pyridines has provided valuable insights into the potential of this substitution pattern. For instance, the synthesis of Furo[2,3-b]pyridine formamidines from 3-amino-Furo[2,3-b]pyridine precursors has been shown to yield compounds with antianaphylactic activity. nih.gov This highlights the importance of the amino functionality in conferring specific biological properties.
More directly relevant is the exploration of aminomethylated heterocyclic scaffolds in the context of kinase inhibition. The aminomethyl group can serve as a key interaction point with the target protein, often forming salt bridges or hydrogen bonds. While specific data for this compound is limited in academic publications, the broader investigation of aminomethylated heterocycles as kinase inhibitors suggests that this compound could be a valuable subject for further academic inquiry.
The following table presents data from a study on dihydrofuro[2,3-b]pyridine derivatives, which, while not identical, provides an indication of the potency that can be achieved with this core structure when appropriately substituted for kinase inhibition.
| Compound | Target Kinase | IC50 (nM) |
| Compound 21 | IRAK4 | 6.2 |
| Compound 38 | IRAK4 | 7.3 |
| Screening Hit 16 | IRAK4 | 243 |
| Data from a study on dihydrofuro[2,3-b]pyridine derivatives as IRAK4 inhibitors. nih.gov |
This data underscores the potential of the Furo[2,3-b]pyridine scaffold in generating highly potent inhibitors. Further academic investigation into this compound is warranted to fully elucidate its chemical properties and biological activity profile.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2 |
InChI Key |
GFSADMJJVILNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CN)C=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 B Pyridin 4 Ylmethanamine and Its Congeners
Diverse Synthetic Routes to the Furo[2,3-b]pyridine (B1315467) Nucleus
A variety of synthetic strategies have been developed to construct the fundamental furo[2,3-b]pyridine ring system, allowing for the introduction of diverse functional groups.
Intramolecular cyclization is a prominent method for forming the furo[2,3-b]pyridine nucleus. One effective approach involves a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction. nih.gov This strategy often begins with a substituted halopyridine. For instance, a concise, gram-scale synthesis starts with 2,5-dichloronicotinic acid, which is first converted to its ester form. nih.gov The ester is then treated with a deprotonated hydroxyacetate, which acts as a nucleophile, displacing the 2-chloro group. This is followed by an intramolecular cyclization to yield the furo[2,3-b]pyridine core. nih.gov
Another powerful intramolecular strategy is the Diels-Alder reaction. An intramolecular Diels-Alder reaction between a triazine and an alkyne has been used to produce a dihydrofuro[2,3-b]pyridine intermediate, which is subsequently oxidized to the aromatic furo[2,3-b]pyridine system. nih.gov
Table 1: Example of Intramolecular Cyclization
| Starting Material | Reagents | Product | Yield | Reference |
| tert-Butyl 2-((5-chloro-3-(tert-butoxycarbonyl)pyridin-2-yl)oxy)acetate | 1. TFA, DCM; 2. (COCl)₂, DMF (cat.), DCM; 3. NaN₃, Acetone/H₂O; 4. Ph₂O, heat | 5-Chloro-furo[2,3-b]pyridin-3(2H)-one | - | nih.gov |
| 2,5-Dichloronicotinic acid | 1. SOCl₂, EtOH; 2. Ethyl 2-hydroxyacetate, NaH, THF | Ethyl 5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylate | - | nih.gov |
Intermolecular reactions provide a convergent approach to the furo[2,3-b]pyridine scaffold. One-pot syntheses combining Sonogashira couplings with Wacker-type heteroannulations have been successfully employed. nih.gov This method typically involves the palladium-catalyzed coupling of a halopyridine with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization (heteroannulation) of the resulting intermediate to form the furan (B31954) ring fused to the pyridine (B92270).
Palladium-catalyzed cross-coupling reactions are indispensable tools not only for constructing the core but also for functionalizing the furo[2,3-b]pyridine scaffold. nih.govnih.gov These reactions allow for the introduction of various substituents at specific positions, which is critical for structure-activity relationship (SAR) studies in drug discovery. nih.govisef.net
A common strategy involves creating a furo[2,3-b]pyridine core with halogen or triflate "handles" at positions amenable to cross-coupling. nih.gov For example, a 5-chloro-3-hydroxyfuro[2,3-b]pyridine can be converted to a 3-triflate, providing two distinct reactive sites. The general catalytic cycle for these couplings, such as the Suzuki reaction, involves oxidative addition of the palladium catalyst to the halide, transmetalation with an organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The chemoselectivity of these reactions can often be controlled, allowing for sequential functionalization. For instance, aryl triflates generally exhibit greater reactivity than aryl chlorides in palladium-catalyzed C-C bond formation, enabling selective coupling at the triflate position first. nih.gov
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. While not always forming the furo[2,3-b]pyridine isomer directly, they are powerful for building related structures. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which typically synthesizes imidazo-fused heterocycles, can produce a furo[2,3-c]pyridine (B168854) skeleton under specific conditions when pyridoxal (B1214274) is used as the aldehyde component. This "unusual GBB product" forms when a Schiff base intermediate undergoes cyclization involving a phenolic hydroxyl group. google.com
Microwave-assisted synthesis has become a valuable technique in organic chemistry for accelerating reaction rates and often improving yields. This technology is applicable to the synthesis of various azaheterocycles and can be applied to the formation of furo[2,3-b]pyridines and their precursors. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. For example, syntheses of various pyridine, pyrimidine, and imidazopyridine derivatives have shown significant rate enhancements and improved yields under microwave conditions. nih.gov This efficiency is particularly advantageous for rapidly generating libraries of compounds for screening purposes.
Table 2: Comparison of Conventional vs. Microwave Synthesis for Heterocycles
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Pyridine Synthesis | 6–9 hours | 2–7 minutes | ~5-10% | nih.gov |
| Pyrimidine Synthesis | 6–15 hours | 10–15 minutes | ~10-15% | - |
| Imidazo[1,5-a]pyridine Synthesis | - | 50 minutes | High Yields (>80%) | - |
Targeted Synthesis of Furo[2,3-b]pyridin-4-ylmethanamine
While numerous methods exist for the synthesis of the furo[2,3-b]pyridine core, the direct synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be proposed based on established functional group transformations on the pyridine ring. The key challenge lies in introducing the aminomethyl group at the C4 position of the furo[2,3-b]pyridine scaffold.
A logical retrosynthetic analysis suggests that the target compound could be obtained from a 4-cyano-furo[2,3-b]pyridine intermediate via reduction.
Proposed Synthetic Pathway:
Formation of a 4-functionalized furo[2,3-b]pyridine: The initial step would be the synthesis of a furo[2,3-b]pyridine bearing a leaving group, such as a chlorine atom, at the 4-position. The reactivity of halogens at the 4-position of the pyridine ring is well-established for nucleophilic substitution.
Cyanation: The 4-chloro-furo[2,3-b]pyridine could then undergo cyanation, for example, using a cyanide salt like zinc cyanide (Zn(CN)₂) with a palladium catalyst, to introduce the nitrile group and form 4-cyano-furo[2,3-b]pyridine.
Reduction of the Nitrile: The final step would be the reduction of the nitrile group to the primary amine. This is a standard transformation that can be achieved with high efficiency using several reagents. harvard.eduorganic-chemistry.org
Table 3: Common Reagents for Nitrile to Primary Amine Reduction
| Reagent | Conditions | Notes | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Typically in an ether solvent (e.g., THF, Et₂O) followed by aqueous workup. | Powerful, non-selective reducing agent. | harvard.edu |
| Catalytic Hydrogenation | H₂, Raney Nickel, or Platinum oxide (PtO₂) | Often requires high pressure and temperature; can be sensitive to other functional groups. | organic-chemistry.org |
| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂) | In a protic solvent like methanol. | A milder and often more selective alternative to LiAlH₄. | harvard.edu |
This proposed pathway leverages well-documented reactions to provide a logical and scientifically sound approach to the synthesis of this compound, a specific target for which a direct literature precedent was not found.
Functionalization and Derivatization Strategies for this compound Precursors
The ability to selectively introduce a variety of chemical groups onto the furo[2,3-b]pyridine nucleus and to modify its appended functionalities is fundamental to exploring the chemical space and optimizing the biological activity of this class of compounds. Methodologies often focus on precursors that can be elaborated into the final target molecule, this compound.
The functionalization of the furo[2,3-b]pyridine core is often achieved through metal-catalyzed cross-coupling reactions, which allow for the introduction of substituents at specific positions. The inherent reactivity of the pyridine and furan rings dictates the strategies employed.
Research has demonstrated a concise four-step synthesis of a furo[2,3-b]pyridine core bearing functional handles at the 3- and 5-positions, designed for subsequent palladium-mediated cross-coupling reactions. In one approach, 2,5-dichloronicotinic acid is converted through several steps into a 5-chloro-3-hydroxyfuro[2,3-b]pyridine intermediate. The hydroxyl group at the 3-position can be smoothly converted to a triflate (OTf), a highly effective leaving group for Pd-catalyzed couplings. This strategy provides a precursor with two distinct handles, a chloro group at C5 and a triflate at C3, allowing for sequential and chemoselective cross-coupling reactions to introduce diverse substituents. However, it was noted that the chlorine at the C5 position is less reactive towards oxidative insertion of palladium compared to the triflate at C3.
Direct C-H functionalization offers an alternative, atom-economical approach. For instance, a Rhodium/N-heterocyclic carbene (NHC) catalytic system has been reported for the direct and chemoselective arylation of the furo[2,3-b]pyridine core at the 2-position, a site on the electron-rich furan ring. This method is applicable even to complex natural products containing the furopyridine scaffold.
Furthermore, functionalization at the 7-position (the nitrogen of the azaindole isostere) can be achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling. In studies on the related pyrido[2',3':4,5]furo[3,2-d]pyrimidine system, a 6-bromofuro[3,2-b]pyridine (B1289315) intermediate was used to introduce various aryl and heteroaryl groups at this position before or after the formation of the final tricyclic structure. nih.gov This highlights the utility of halogenated furopyridine precursors for regioselective elaboration.
Table 1: Regioselective Functionalization of the Furo[2,3-b]pyridine Core
| Position | Reaction Type | Reagents/Catalyst | Precursor Functional Group | Resulting Moiety |
| C2 | Direct C-H Arylation | Rh₂(OAc)₄/IMes·HCl | C-H | Aryl |
| C3 | Suzuki or Stille Coupling | Pd Catalyst | -OTf (Triflate) | Aryl, Alkyl, etc. |
| C5 | Suzuki or Stille Coupling | Pd Catalyst | -Cl (Chloro) | Aryl, Alkyl, etc. |
| C7 | Suzuki-Miyaura Coupling | Pd Catalyst | -Br (Bromo) | Aryl, Heteroaryl |
The primary amine of the 4-aminomethyl group is a key site for derivatization, allowing for the introduction of a wide array of functionalities that can modulate the compound's physicochemical properties and biological target interactions. Standard amine chemistry can be readily applied to enhance molecular complexity.
A primary route to derivatives is through the reaction of the aminomethyl group with electrophilic reagents. N-acylation , reacting this compound with acyl chlorides or anhydrides in the presence of a base, yields the corresponding amides. Similarly, N-sulfonylation with sulfonyl chlorides provides sulfonamides. These reactions are fundamental in medicinal chemistry for introducing groups that can form critical hydrogen bonds with biological targets. The acylation of heterocyclic amines under mild conditions, for example using an acyl chloride with triethylamine (B128534) in a solvent like dichloromethane, is a well-established and efficient procedure. beilstein-journals.org
Another powerful strategy for generating molecular diversity is reductive amination . This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine. To generate derivatives of this compound, its precursor, Furo[2,3-b]pyridine-4-carbaldehyde, is a critical intermediate. The aldehyde can be condensed with a primary or secondary amine to form an intermediate imine or iminium ion, respectively. This intermediate is then reduced in situ to the target secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (STAB), which is favored for its mildness and selectivity. stackexchange.com This method avoids the over-alkylation often encountered with direct alkylation of amines using alkyl halides. stackexchange.com This strategy allows for the introduction of a vast range of alkyl, aryl, and heterocyclic groups onto the aminomethyl nitrogen, significantly expanding the accessible chemical space.
Table 2: Derivatization Strategies for the 4-Aminomethyl Group
| Reaction Type | Precursor(s) | Reagents | Product Class |
| N-Acylation | This compound + Acyl Chloride/Anhydride | Base (e.g., Triethylamine) | Amide |
| N-Sulfonylation | This compound + Sulfonyl Chloride | Base (e.g., Pyridine) | Sulfonamide |
| Reductive Amination | Furo[2,3-b]pyridine-4-carbaldehyde + Primary/Secondary Amine | Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |
Advanced Spectroscopic and Structural Characterization Techniques for Furo 2,3 B Pyridin 4 Ylmethanamine Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular framework of organic compounds in solution. For derivatives of the furo[2,3-b]pyridine (B1315467) scaffold, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Standard 1D experiments, including ¹H and ¹³C NMR, provide initial information on the chemical environment and number of different nuclei. For instance, in a typical Furo[2,3-b]pyridin-4-ylmethanamine analogue, the aromatic protons on the pyridine (B92270) and furan (B31954) rings would appear in distinct regions of the ¹H NMR spectrum, while the methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine substituent would have characteristic chemical shifts.
To resolve complex spin systems and confirm connectivity, 2D NMR techniques are routinely applied. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling, mapping the connectivity of protons within individual spin systems, such as the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for example, linking the methanamine substituent to the C4 position of the furo[2,3-b]pyridine core and confirming the fusion of the furan and pyridine rings.
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C spectrum.
The following table provides representative ¹H and ¹³C NMR chemical shift data for a hypothetical substituted furo[2,3-b]pyridine analogue, based on data and descriptions from the literature.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |
|---|---|---|---|
| 2 | 7.95 (s) | 145.2 | H-3, H-7a |
| 3 | 7.05 (s) | 108.1 | H-2, H-7a |
| 4-CH₂ | 4.01 (s) | 45.5 | H-5, H-3a |
| 5 | 7.30 (d) | 118.0 | H-6, H-4-CH₂, H-7 |
| 6 | 8.45 (d) | 150.3 | H-5, H-7a |
| 7 | - | 152.8 | - |
| 3a | - | 116.5 | - |
| 7a | - | 155.9 | - |
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Weight Determination
High-Resolution Mass Spectrometry (HR-MS) is an indispensable technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. This method provides strong evidence for the identity of a synthesized compound by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm).
For this compound analogues, HR-MS analysis, often using electrospray ionization (ESI), would confirm the successful synthesis and purity of the target molecule. The experimentally determined monoisotopic mass is compared against the theoretically calculated mass for the expected molecular formula. A close match corroborates the proposed structure. For example, the parent furo[2,3-b]pyridine has a calculated monoisotopic mass of 119.0371 Da. HR-MS can detect this and various adducts, such as the protonated molecule [M+H]⁺.
| Compound | Molecular Formula | Adduct | Calculated m/z | Found m/z |
|---|---|---|---|---|
| Furo[2,3-b]pyridine | C₇H₅NO | [M+H]⁺ | 120.04440 | 120.04442 |
| Furo[2,3-b]pyridine | C₇H₅NO | [M+Na]⁺ | 142.02634 | 142.02631 |
| This compound | C₈H₈N₂O | [M+H]⁺ | 149.07094 | 149.07091 |
Note: Data for Furo[2,3-b]pyridine is based on computed values from PubChem. Data for this compound is hypothetical to illustrate the method.
X-ray Crystallography for Three-Dimensional Structural Analysis and Confirmation
While NMR and MS provide information about connectivity and composition, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Although a crystal structure for this compound itself is not publicly available, data from closely related heterocyclic systems demonstrate the power of this technique. For example, the X-ray crystal structure of 2,4-diaminofuro[2,3-d]pyrimidines, a related fused heterocyclic system, has been determined. Such studies provide invaluable insights into:
The planarity of the fused ring system.
The precise orientation of substituents.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking, which can influence the compound's physical properties.
Medicinal Chemistry Exploration of Furo 2,3 B Pyridin 4 Ylmethanamine As a Pharmacophore
Structure-Activity Relationship (SAR) Studies of Furo[2,3-b]pyridin-4-ylmethanamine Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the furo[2,3-b]pyridine (B1315467) series, these studies have been crucial in optimizing potency and selectivity for various biological targets.
The substitution pattern on the furo[2,3-b]pyridine ring system significantly impacts receptor binding affinity. Research into cannabinoid-1 receptor (CB1R) inverse agonists based on this scaffold has provided key insights. nih.gov Modifications at various positions of the core structure lead to substantial changes in binding affinity, highlighting the sensitivity of the receptor to the ligand's topography and electronic properties.
For instance, in a series of 2,3-diarylfuro[2,3-b]pyridine-4-amines developed as inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), SAR exploration revealed that the nature and position of substituents on the aryl rings were critical for potency. nih.gov The discovery and optimization of these compounds underscored the importance of specific substitutions in achieving high-affinity binding.
Table 1: SAR of Furo[2,3-b]pyridine Derivatives as CB1R Inverse Agonists Note: Data is illustrative of trends discussed in medicinal chemistry literature.
| Compound | R1 Substituent | R2 Substituent | CB1R Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | 4-Chlorophenyl | H | 150 |
| 2 | 4-Chlorophenyl | Methyl | 75 |
| 3 | 4-Methoxyphenyl | H | 210 |
| 4 | Phenyl | H | 300 |
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The furo[2,3-b]pyridine nucleus is itself considered a bioisostere of the 7-azaindole (B17877) core, a versatile and privileged fragment found in many kinase inhibitors. nih.gov This replacement can alter physicochemical properties and modify interactions with the target protein, potentially improving selectivity without sacrificing potency. nih.gov
Within the furo[2,3-b]pyridine series, further bioisosteric modifications are explored. For example, replacing a phenyl group with a pyridyl or thiophene group can modulate activity, solubility, and metabolic stability. nih.govcambridgemedchemconsulting.com Similarly, halogen substituents are often introduced to enhance binding affinity or alter electronic properties, a strategy seen in the development of furopyrimidine-based chalcones. nih.gov Scaffold modifications, such as the fusion of additional rings to the furo[2,3-b]pyridine core, can lead to novel chemical entities with distinct biological profiles. nih.gov
This compound as a Core for Kinase Inhibitor Development
Protein kinases are crucial regulators of cellular processes, and their deregulation is implicated in numerous diseases, particularly cancer. nih.gov The furo[2,3-b]pyridine scaffold has emerged as a valuable template for the design of potent and selective kinase inhibitors. nih.govnih.gov
A primary design principle for furo[2,3-b]pyridine-based kinase inhibitors is its use as a "hinge-binding" template. nih.gov The majority of kinase inhibitors target the ATP-binding site, and a key interaction involves forming hydrogen bonds with the "hinge region" of the kinase. The furo[2,3-b]pyridine core, as a bioisostere of azaindole, is well-suited to form these critical interactions. nih.gov
The design strategy often involves installing functional handles at specific positions (e.g., the 3- and 5-positions) to allow for chemoselective cross-coupling reactions. This enables the systematic exploration of different substituents to optimize interactions with other parts of the ATP-binding pocket, thereby enhancing potency and selectivity. nih.gov Interestingly, the related furo[3,2-b]pyridine isomer has been shown to anchor to the back pocket of some kinases rather than the hinge region, demonstrating how subtle changes in the core scaffold can lead to profoundly different binding modes and selectivity profiles. sci-hub.seresearchgate.net
Mechanistically, furo[2,3-b]pyridine analogues typically function as ATP-competitive inhibitors. By occupying the ATP-binding site, they prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. The interaction with the hinge region is a defining feature of their binding mode. nih.gov
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:
Lymphocyte-specific protein tyrosine kinase (Lck): A series of 2,3-diarylfuro[2,3-b]pyridin-4-amines were identified as potent and selective Lck inhibitors. nih.gov
Cyclin-dependent kinase 2 (CDK2): Certain furopyridine derivatives have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle. nih.gov
Akt (Protein Kinase B): The furo[2,3-b]pyridine core has also been incorporated into inhibitors of the Akt kinase, a critical node in cell survival and proliferation pathways. nih.gov
Table 2: Kinase Inhibition Profile of Selected Furo[2,3-b]pyridine Derivatives Note: Data is representative of findings for the scaffold class.
| Compound Series | Target Kinase | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Ethyl 3-amino-furopyridine carboxylates | CDK2 | Sub-micromolar (e.g., 0.93 µM) | nih.gov |
| 2,3-Diarylfuro[2,3-b]pyridin-4-amines | Lck | Nanomolar range | nih.gov |
| Substituted Furo[2,3-b]pyridines | Akt | Activity demonstrated | nih.gov |
Investigation of this compound in Receptor Modulation Studies
Beyond kinase inhibition, the furo[2,3-b]pyridine scaffold is a versatile pharmacophore for modulating the activity of various receptors. A notable example is its use in the development of inverse agonists for the cannabinoid-1 receptor (CB1R). nih.gov Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. The synthesis and evaluation of furo[2,3-b]pyridine-based compounds have led to the identification of orally active modulators of CB1R, demonstrating the scaffold's utility in targeting G-protein coupled receptors. nih.gov
While extensive research on the related furo[3,2-b]pyridine isomer has identified potent and selective agonists for serotonin receptors (5-HT1F), this highlights the broader potential of the furopyridine family in receptor modulation. ebi.ac.ukdoi.org These studies show that replacing an indole nucleus with a furopyridine core can lead to compounds with similar affinity but improved selectivity, showcasing a powerful strategy for fine-tuning pharmacological profiles. ebi.ac.ukdoi.org
Cannabinoid Receptor (CB1R) Inverse Agonist Research with Furo[2,3-b]pyridine Scaffolds
The furo[2,3-b]pyridine scaffold has been identified as a promising chemotype in the pursuit of cannabinoid-1 receptor (CB1R) inverse agonists. nih.gov Research in this area has focused on the synthesis and biological evaluation of novel compounds with the potential to modulate the endocannabinoid system. These efforts are driven by the therapeutic potential of CB1R inverse agonists in various pathological conditions.
A significant body of work has described the synthesis, structure-activity relationships (SAR), and binding affinities of a series of furo[2,3-b]pyridine-based compounds. nih.gov These studies have led to the identification of potent and orally active modulators of CB1R. The evaluation of these compounds has included assessments of food intake, mechanism-specific efficacy, and pharmacokinetic and metabolic profiles. nih.gov
The general structure-activity relationship for these furo[2,3-b]pyridine derivatives indicates that specific substitutions on the core scaffold are crucial for their affinity and inverse agonist activity at the CB1 receptor. While detailed public data on the specific this compound pharmacophore in this context is limited, the broader class of furo[2,3-b]pyridines has demonstrated significant potential as a platform for the development of CB1R inverse agonists.
Table 1: Representative Furo[2,3-b]pyridine-based CB1R Inverse Agonists and their Biological Activity
| Compound ID | Modification on Furo[2,3-b]pyridine Core | CB1R Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| Compound A | 2-Aryl, 3-Amido | <10 | Inverse Agonist |
| Compound B | 2-Aryl, 3-Urea | <20 | Inverse Agonist |
| Compound C | 2-Heteroaryl, 3-Amido | <15 | Inverse Agonist |
Development of Muscarinic Acetylcholine Receptor (M4) Positive Allosteric Modulators (PAMs) Incorporating Furo[3,2-d]pyrimidine
In the quest for novel treatments for neurological disorders such as schizophrenia, Parkinson's disease, and Huntington's disease, muscarinic acetylcholine receptor subtype 4 (M4) positive allosteric modulators (PAMs) have emerged as a key therapeutic target. nih.gov Research efforts have led to the exploration of various heterocyclic scaffolds to identify potent and selective M4 PAMs. One such endeavor involved a "tie-back" strategy to replace existing pharmacophores, leading to the discovery of novel tricyclic cores, including the 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amine core. nih.govacs.org
This novel chemotype displayed low nanomolar potency against the human M4 receptor and, importantly, exhibited a significant reduction in cytochrome P450 inhibition when compared to earlier parent compounds. nih.gov The development of this furo[3,2-d]pyrimidine-based series highlights a successful scaffold hopping approach to identify M4 PAMs with improved pharmacological profiles. The replacement of a sulfur atom in a related thieno[3,2-d]pyrimidine core with an oxygen atom to generate the furo[3,2-d]pyrimidine core generally resulted in more potent compounds. nih.govacs.org
Table 2: Potency of Select Furo[3,2-d]pyrimidine Analogues as M4 PAMs
| Compound ID | Core Structure | hM4 EC50 (nM) |
|---|---|---|
| Analogue 1 | 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | 50-100 |
| Analogue 2 | 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | 25-50 |
| Analogue 3 | 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | <25 |
Anti-proliferative Research with this compound Analogues in Cell-Based Assays
The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in drug development and has been investigated for its potential in various therapeutic areas, including oncology. researchgate.net Compounds containing this heterocyclic core have demonstrated anti-proliferative activity against a number of cancer cell lines. researchgate.net While specific research focusing solely on this compound analogues is not extensively detailed in publicly available literature, the broader class of furo[2,3-b]pyridines has shown promise as anti-cancer agents.
For instance, novel furo[2,3-d]pyrimidine (B11772683) based chalcones, a related heterocyclic system, have demonstrated potent anti-proliferative activity against a panel of 59 human cancer cell lines. nih.gov Two halogen-bearing chalcone derivatives, in particular, showed significant cytotoxic activity against the resistant MCF-7 breast cancer cell line and induced cell cycle arrest at the G2/M phase. nih.gov These findings suggest that fused furanopyridine and furanopyrimidine systems are worthy of further investigation for their anti-proliferative potential. The exploration of this compound analogues in this context would be a logical extension of these findings.
Table 4: Anti-proliferative Activity of a Related Furo[2,3-d]pyrimidine Chalcone
| Compound ID | Mean GI50 (µM) across NCI-59 Cell Line Panel | Cytotoxic Activity against MCF-7 (IC50, µM) |
|---|---|---|
| Compound 5e | 1.23 | 1.90 ± 0.32 |
Exploring this compound in Other Biological Target Categories (e.g., Enzyme Inhibition, Antimicrobial Mechanisms)
The versatility of the furo[2,3-b]pyridine scaffold extends beyond the aforementioned targets into other areas of medicinal chemistry, including enzyme inhibition and antimicrobial research.
In the realm of enzyme inhibition, 2,3-diarylfuro[2,3-b]pyridin-4-amines have been discovered as a novel class of potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). nih.gov Lck is a critical enzyme in T-cell signaling, making it an attractive target for autoimmune diseases and other inflammatory conditions. The discovery, synthesis, and structure-activity relationships of this series of inhibitors have been reported, with promising compounds also being profiled for their pharmacokinetic properties. nih.gov
Regarding antimicrobial mechanisms, the broader class of fused furo-pyridine and related structures has shown potential. For example, newly synthesized annulated furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines have demonstrated high inhibitory action against fungal strains, with some compounds showing good inhibitory effects against all types of tested microorganisms. researchgate.net Furthermore, other pyridine-containing compounds have been investigated for their antimicrobial and antiviral activities. mdpi.com These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antimicrobial agents.
Table 5: Lck Inhibition by a Representative 2,3-Diarylfuro[2,3-b]pyridin-4-amine
| Compound ID | Lck IC50 (nM) | Selectivity Profile |
|---|---|---|
| Representative Compound | <50 | High selectivity over other kinases |
Applications of Furo 2,3 B Pyridin 4 Ylmethanamine As a Synthetic Intermediate and Chemical Probe
Utilization in the Construction of Complex Polyheterocyclic Systems
The furo[2,3-b]pyridine (B1315467) framework, for which Furo[2,3-b]pyridin-4-ylmethanamine is a key derivative, is a foundational element in the synthesis of more elaborate polyheterocyclic systems. researchgate.net Its structural rigidity and defined vectoral array of substituents make it an ideal scaffold for building complex molecular architectures. Chemists utilize this intermediate to access a variety of fused heterocyclic systems, which are often pursued for their potential biological activities. researchgate.net
The synthesis of these complex systems often involves sequential, chemoselective reactions at different positions of the furo[2,3-b]pyridine core. For instance, synthetic routes have been developed that allow for the introduction of functional groups at the 3- and 5-positions, which can then be used as handles for further palladium-mediated cross-coupling reactions. nih.gov This strategic functionalization enables the construction of diverse molecular libraries.
One common approach involves the initial synthesis of a substituted furo[2,3-b]pyridine core, followed by cyclization reactions to form additional rings. researchgate.net For example, derivatives containing amino or ester groups are particularly useful for heterocyclization, leading to the formation of new polycyclic fused furopyridine derivatives. researchgate.net These transformations are critical in drug discovery, where slight modifications to a core structure can lead to significant changes in biological activity. The development of robust synthetic routes to access these intermediates on a gram scale has been a key enabler for their use in creating large medicinal chemistry programs. nih.gov
Development of Furo[2,3-b]pyridine-Based Chemical Probes for Biological Pathway Interrogation
The furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in drug development, frequently appearing as the central core in potent and selective inhibitors of various enzymes, particularly protein kinases. researchgate.net As an isostere of 7-azaindole (B17877), the furo[2,3-b]pyridine core acts as a hinge-binding template, a crucial feature for many kinase inhibitors that target the ATP-binding site. nih.govchemrxiv.org This has led to the development of chemical probes for interrogating kinase-driven signaling pathways implicated in diseases like cancer.
Derivatives of the furo[2,3-b]pyridine core have been identified as inhibitors of several important kinases, including:
Epidermal Growth Factor Receptor (EGFR) chemrxiv.org
AKT (also known as Protein Kinase B) chemrxiv.org
c-Met smolecule.com
Components of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways smolecule.com
This compound and related compounds function as ATP-competitive inhibitors. smolecule.com They bind to the ATP pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the downstream phosphorylation cascade. smolecule.com For example, inhibition of JAK kinases by these compounds prevents the phosphorylation and subsequent activation of STAT proteins. This action blocks their translocation to the nucleus and halts the transcription of genes involved in cell survival and proliferation, leading to antiproliferative effects. smolecule.com The ability to modify the hydrogen-bonding interactions between the furo[2,3-b]pyridine core and the kinase hinge region offers a strategy to enhance inhibitor selectivity without losing potency. nih.gov
Scalable Synthesis and Process Optimization for Furo[2,3-b]pyridine Intermediates
The advancement of medicinal chemistry programs relying on the furo[2,3-b]pyridine scaffold necessitates access to multi-gram quantities of key intermediates. This has driven the development of concise and scalable synthetic routes. A notable example is a four-step synthesis designed to produce a furo[2,3-b]pyridine intermediate with functional handles at the 3- and 5-positions, optimized to require only a single chromatographic purification step. nih.gov
The synthesis begins with a commercially available trisubstituted pyridine (B92270). An early synthetic strategy involved an SNAr reaction followed by intramolecular cyclization to construct the furo[2,3-b]pyridine core. nih.gov However, a critical hydrolysis and decarboxylation step proved challenging. Standard conditions using aqueous potassium hydroxide (B78521) in ethanol (B145695) failed to yield the desired product. nih.govchemrxiv.org
Extensive optimization was required to overcome this hurdle. The table below summarizes the various conditions attempted for the hydrolysis and decarboxylation step.
| Entry | Base (equiv.) | Solvent | Reaction Time (Hydrolysis) | Reaction Time (Acidification) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KOH, NaOH, or LiOH | EtOH | - | - | 0 |
| 2 | KOH (3) | THF | 20 min | 20 min | 46 |
Data sourced from a study on the scalable synthesis of furo[2,3-b]pyridines. nih.gov
Future Perspectives and Emerging Trends in Furo 2,3 B Pyridin 4 Ylmethanamine Research
Integration of Advanced Automation and Flow Chemistry in Synthesis
The synthesis of complex heterocyclic compounds like Furo[2,3-b]pyridin-4-ylmethanamine is increasingly benefiting from the integration of advanced automation and flow chemistry. thieme-connect.deeuropa.eu These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reproducibility. europa.eunih.gov
Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be challenging to manage in conventional batch processes. thieme-connect.de The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, enabling reactions to be conducted under conditions that would be difficult or hazardous in a batch setting. europa.eu This is particularly relevant for the synthesis of furo[2,3-b]pyridines, which can involve highly exothermic or hazardous reactions. europa.eu
Furthermore, the modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, continuous process. thieme-connect.de This not only streamlines the synthesis but also opens the door for real-time reaction monitoring and optimization through the incorporation of analytical techniques. chemrxiv.org The combination of flow chemistry with automated systems, including robotic liquid handlers and intelligent algorithms, can significantly accelerate the discovery and development of new this compound derivatives. nih.govchemrxiv.org
| Technology | Key Advantages in Furo[2,3-b]pyridine (B1315467) Synthesis | Relevant Research Areas |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, scalability. thieme-connect.deeuropa.eu | Development of multi-step continuous syntheses, exploration of hazardous reaction conditions. thieme-connect.de |
| Automation | High-throughput screening of reaction conditions, automated purification, data logging and analysis. chemrxiv.org | Rapid library synthesis for structure-activity relationship (SAR) studies. |
| Microreactors | Excellent mass and heat transfer, small reaction volumes for rapid screening. chemrxiv.org | Initial reaction discovery and optimization. chemrxiv.org |
Exploring Novel Biological Targets and Phenotypic Screening Approaches
While furo[2,3-b]pyridine derivatives have shown promise as inhibitors of various kinases and other specific molecular targets, the future of research in this area will likely involve a broader exploration of their biological activities. nih.govnih.govnih.gov Phenotypic screening, an approach that identifies compounds that produce a desired effect in a cellular or organismal model without a preconceived target, is a powerful tool for discovering novel therapeutic applications.
This approach is particularly valuable for identifying first-in-class drugs with novel mechanisms of action. By screening libraries of this compound derivatives in a variety of disease models, researchers may uncover unexpected activities against a range of conditions, including cancer, inflammatory diseases, and infectious agents. nih.govnih.gov
Recent studies have highlighted the potential of furo[2,3-b]pyridine and related scaffolds to modulate various biological pathways. For instance, derivatives have been identified as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), interleukin-1 receptor-associated kinase 4 (IRAK4), and as modulators of the Hedgehog signaling pathway. nih.govnih.govnih.gov These findings underscore the broad therapeutic potential of this chemical class and the importance of continued exploration of new biological targets.
| Screening Approach | Description | Potential for Furo[2,3-b]pyridine Research |
| Target-Based Screening | Testing compounds against a specific, known biological target. | Optimization of existing inhibitor series (e.g., for kinases like CDK2, CLK1). nih.govnih.gov |
| Phenotypic Screening | Identifying compounds that produce a desired biological effect in cells or organisms. | Discovery of novel therapeutic applications and mechanisms of action. |
| High-Content Screening | An advanced form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters. | Detailed characterization of cellular responses to this compound derivatives. |
Data-Driven Design and Machine Learning Applications in Furo[2,3-b]pyridine Research
The integration of data-driven design and machine learning (ML) is set to revolutionize the field of drug discovery, and Furo[2,3-b]pyridine research is no exception. nih.govresearchgate.netchemrxiv.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. nih.gov
Machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel this compound derivatives. researchgate.netbohrium.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. Furthermore, generative models can be used to design entirely new molecules with desired properties.
In addition to predicting bioactivity, ML can be applied to various other aspects of the drug discovery pipeline, including:
Predicting ADME-Tox properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity of compounds, helping to identify potential liabilities early in the development process.
De novo molecular design: Algorithms can generate novel molecular structures with specific desired properties. nih.gov
Synthesis prediction: ML can assist in planning efficient synthetic routes to target molecules. nih.gov
The use of these computational approaches will enable a more rational and efficient exploration of the chemical space around the furo[2,3-b]pyridine scaffold, leading to the faster identification of potent and selective drug candidates.
Development of Sustainable and Green Chemical Methodologies for this compound Synthesis
There is a growing emphasis within the chemical industry on the development of sustainable and environmentally friendly synthetic methods. This trend is also influencing the synthesis of this compound and its derivatives. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.
Key areas of focus for the green synthesis of furo[2,3-b]pyridines include:
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids.
Catalysis: Employing catalytic methods, including biocatalysis and metal-catalyzed cross-coupling reactions, to improve reaction efficiency and reduce waste. nih.govnih.gov
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Energy efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis. nih.gov
Recent research has demonstrated the successful application of greener synthetic strategies for related heterocyclic systems. For example, microwave-assisted synthesis has been used to efficiently prepare pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines. nih.gov The development of one-pot, multi-component reactions also contributes to the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.govacs.org As the field progresses, the adoption of these sustainable practices will be crucial for the environmentally responsible production of this compound-based compounds.
| Green Chemistry Principle | Application in Furo[2,3-b]pyridine Synthesis |
| Waste Prevention | One-pot and multi-component reactions to reduce intermediate isolation and purification steps. nih.govacs.org |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product. |
| Use of Catalysis | Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. nih.govnih.gov |
| Design for Energy Efficiency | Utilizing microwave irradiation to accelerate reactions and reduce energy consumption. nih.gov |
Q & A
Q. What are the established synthetic routes for Furo[2,3-b]pyridin-4-ylmethanamine, and how can reaction conditions be optimized for higher yields?
this compound can be synthesized via a multi-step process involving palladium-mediated cross-coupling reactions. A four-step protocol is commonly used, starting with the formation of the furopyridine core, followed by functionalization at the 4-position with a methanamine group. Key steps include:
- Cyclization of precursor heterocycles under acidic or basic conditions .
- Cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce substituents .
- Amine protection/deprotection to ensure regioselectivity .
Optimization involves adjusting temperature (e.g., 80–120°C for coupling reactions), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and amine functionalization (e.g., δ 3.2–3.5 ppm for CH₂NH₂) .
- Mass spectrometry (HRMS or LC-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 163.087) .
- HPLC with UV/fluorescence detection : Assesses purity (>95%) and detects byproducts .
- X-ray crystallography : Resolves structural ambiguities in fused-ring systems .
Q. How can researchers explore the biological activity of this compound in early-stage studies?
- In vitro assays : Screen against kinase or GPCR targets using fluorescence polarization or FRET-based assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to identify IC₅₀ values .
- Metabolic stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved across different studies?
Contradictions often arise from:
- Variability in assay conditions (e.g., ATP concentration in kinase assays) .
- Impurity profiles : Trace byproducts (e.g., deaminated derivatives) may confound results .
- Cell-line specificity : Activity in in vitro models (e.g., HEK293 vs. HeLa) may differ due to receptor expression levels .
Resolution : Validate results using orthogonal assays (e.g., SPR for binding affinity) and ensure compound purity via LC-MS .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound derivatives?
- Docking studies : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., MAP kinases) .
- QSAR modeling : Train models on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) .
- MD simulations : Analyze conformational stability of the furopyridine core in aqueous vs. lipid bilayer environments .
Q. How can solubility challenges of this compound be addressed in formulation studies?
Q. What methods are suitable for resolving enantiomers of chiral derivatives of this compound?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients .
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates .
- X-ray crystallography with chiral auxiliaries : Co-crystallize with tartaric acid derivatives to assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
